molecular formula C43H51N5O8 B12714133 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161389-22-6

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B12714133
CAS No.: 161389-22-6
M. Wt: 765.9 g/mol
InChI Key: COLMGOIANFAMFH-JWZDELSPSA-N
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Description

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves several steps, each requiring specific reagents and conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. For instance, the benzyloxycarbonyl group is often used to protect the amino group of L-glutamic acid. The synthesis proceeds through a series of coupling reactions, where the protected amino acids are sequentially added to build the peptide chain. The final deprotection step removes the protecting groups, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
  • (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)leucine benzylamide

Uniqueness

The uniqueness of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-glutamyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

161389-22-6

Molecular Formula

C43H51N5O8

Molecular Weight

765.9 g/mol

IUPAC Name

(4S)-5-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C43H51N5O8/c1-29(2)37(41(53)45-27-32-19-11-5-12-20-32)48-42(54)38(44-26-31-17-9-4-10-18-31)39(51)35(25-30-15-7-3-8-16-30)46-40(52)34(23-24-36(49)50)47-43(55)56-28-33-21-13-6-14-22-33/h3-22,29,34-35,37-39,44,51H,23-28H2,1-2H3,(H,45,53)(H,46,52)(H,47,55)(H,48,54)(H,49,50)/t34-,35-,37-,38+,39+/m0/s1

InChI Key

COLMGOIANFAMFH-JWZDELSPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=CC=C4

Origin of Product

United States

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